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1-Methyl-2-oxopiperidine-3-carbonitrile

Hydrogen bonding Membrane permeability Oral bioavailability prediction

Researchers face reproducibility risks when generic piperidine carbonitriles lack critical N-methyl-2-oxo substitution. This specialized 2-oxopiperidine-3-carbonitrile offers: - Zero H-bond donors (HBD=0) vs. 1 for non-methylated analog - Conformationally locked core (0 rotatable bonds), TPSA 44.1 Ų - Dual reactive handles: nitrile + lactam for chemoselective transformations Procure exact structural identity-no analytical data collection needed for early discovery.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 89943-07-7
Cat. No. B3360853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-oxopiperidine-3-carbonitrile
CAS89943-07-7
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCN1CCCC(C1=O)C#N
InChIInChI=1S/C7H10N2O/c1-9-4-2-3-6(5-8)7(9)10/h6H,2-4H2,1H3
InChIKeyXBHJJGYOPAAQJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Physicochemical Baseline


1-Methyl-2-oxopiperidine-3-carbonitrile (CAS 89943-07-7, PubChem CID 56972770) is a small-molecule piperidine derivative within the 2-oxopiperidine-3-carbonitrile class, featuring a unique combination of an N-methyl lactam, a C3 nitrile group, and zero hydrogen bond donors [1]. This compound is offered by Sigma-Aldrich as part of a curated collection of unique chemicals for early discovery research, where the supplier explicitly does not collect or provide analytical data beyond basic identity, underscoring the compound's status as a specialized, non-commodity research tool [2]. Its computed XLogP3-AA of 0.1, topological polar surface area of 44.1 Ų, and zero rotatable bonds place it in a physicochemical property space distinct from its closest in-class analogs [1].

Why Generic Substitution Fails for This Scaffold


In-class piperidine-3-carbonitrile analogs differ critically in their hydrogen-bonding capacity, lipophilicity, and synthetic reactivity, making direct substitution invalid for structure-activity relationship (SAR) studies or synthetic methodology development. The non-methylated analog 2-oxopiperidine-3-carbonitrile (CAS 89532-42-3) retains an N–H hydrogen bond donor, altering solubility, permeability, and target-binding profiles . The deoxy analog 1-methylpiperidine-3-carbonitrile (CAS 4606-63-7) lacks the 2-oxo group entirely, removing a key H-bond acceptor and metabolic site [1]. Procurement of a generic 'piperidine carbonitrile' without verifying the specific N-methyl-2-oxo substitution pattern introduces uncontrolled variables that undermine experimental reproducibility, as detailed in the quantitative evidence below.

Quantitative Differentiation Against Closest Analogs


Hydrogen Bond Donor Elimination via N-Methylation

1-Methyl-2-oxopiperidine-3-carbonitrile possesses zero hydrogen bond donors (HBD = 0), a direct consequence of N-methylation of the piperidine lactam nitrogen [1]. In contrast, the non-methylated analog 2-oxopiperidine-3-carbonitrile (CAS 89532-42-3) retains the secondary lactam N–H and is expected to have HBD = 1 based on its structure. This difference is not trivial: a reduction from HBD = 1 to HBD = 0 alters predicted membrane permeability and CNS penetration potential, as HBD count is a key parameter in Lipinski's Rule of Five and CNS MPO scoring [2]. The N-methyl group also eliminates a site for metabolic N-dealkylation, potentially altering metabolic stability.

Hydrogen bonding Membrane permeability Oral bioavailability prediction

Lipophilicity Shift and Passive Permeability

The target compound displays an XLogP3-AA value of 0.1, indicating near-equal partitioning between aqueous and organic phases [1]. In contrast, 1-methylpiperidine-3-carbonitrile (CAS 4606-63-7), which lacks the 2-oxo group, has an XLogP3-AA of 0.5 [2]. The 0.4 log unit increase in lipophilicity for the deoxy analog arises from the absence of the polar carbonyl group. A change of ±0.4 log units in XLogP3 is known to measurably impact predicted passive membrane permeability and in vitro cell-based assay performance. Conversely, N-methyl-2-piperidone (CAS 931-20-4), which lacks the 3-carbonitrile, has a reported LogP of −0.0529 [3], a difference of −0.15 log units from the target, demonstrating that the nitrile group partially offsets the lipophilicity contribution of the N-methyl group.

Lipophilicity XLogP3 Passive membrane permeability

Conformational Restriction and Polar Surface Area

1-Methyl-2-oxopiperidine-3-carbonitrile has a topological polar surface area (TPSA) of 44.1 Ų and zero rotatable bonds, as confirmed by both PubChem and the vendor Leyan [1]. The zero rotatable bond count reflects the conformational rigidity imposed by the cyclic lactam scaffold with the nitrile directly attached to the ring at C3. This rigidity may confer advantages in target binding entropy. The positional isomer 2-oxopiperidine-4-carbonitrile (CAS 1936013-85-2) would be expected to have a similar TPSA but different spatial distribution of polarity, potentially altering molecular recognition. The compound's molecular complexity score of 191 (computed by Cactvs) further differentiates it from simpler piperidine carbonitriles [1].

Topological polar surface area Conformational restriction Molecular complexity

Non-Commodity Sourcing and Quality Assurance

1-Methyl-2-oxopiperidine-3-carbonitrile is distributed by Sigma-Aldrich as product PH003422 (1MG format), explicitly designated as part of 'a collection of unique chemicals' provided to early discovery researchers [1]. Sigma-Aldrich states that it 'does not collect analytical data for this product,' indicating that the compound is not maintained as a routine catalog item with full QC characterization [1]. This stands in contrast to the non-methylated analog 2-oxopiperidine-3-carbonitrile, which is listed by multiple vendors as a standard research intermediate, and to 1-methylpiperidine-3-carbonitrile, which is available from AKSci at 98% purity with full specifications . The unique-collection designation signals that procurement of this specific N-methyl-2-oxo substitution pattern requires sourcing from specialized suppliers and that batch-to-batch analytical verification by the end user is essential.

Chemical sourcing Research tool compound Unique chemical collection

Research Application Scenarios


CNS-Focused SAR with a Zero-HBD Scaffold

In programs targeting CNS-penetrant small molecules where hydrogen bond donor count is a critical parameter, 1-Methyl-2-oxopiperidine-3-carbonitrile provides a scaffold with HBD = 0, in contrast to the non-methylated analog 2-oxopiperidine-3-carbonitrile (HBD = 1). Its zero rotatable bonds ensure a conformationally constrained core [1], making it suitable as a fragment or core scaffold in fragment-based drug discovery (FBDD) where rigid, low-molecular-weight (138.17 Da) starting points with balanced lipophilicity (XLogP3 = 0.1) are preferred .

Synthetic Methodology with Dual Functional Groups

The compound's concurrent presence of a nitrile group (C3) and an N-methyl lactam (C2) enables exploration of chemoselective transformations—nitrile hydrolysis to amide/acid, nitrile reduction to amine, or lactam ring-opening—within a single small-molecule substrate. This functional group pairing is not available in 1-methylpiperidine-3-carbonitrile (lacks lactam) or N-methyl-2-piperidone (lacks nitrile), making the target compound uniquely suited for reaction methodology studies [2].

Metabolic Stability and N-Dealkylation Blockade

N-Methylation of the piperidine lactam nitrogen, as in 1-Methyl-2-oxopiperidine-3-carbonitrile, eliminates the secondary N–H that is present in 2-oxopiperidine-3-carbonitrile [1]. This structural modification is known to block or reduce N-dealkylation metabolic pathways, a common clearance mechanism for secondary amines and lactams. Researchers optimizing metabolic stability in lead series can therefore use the target compound to probe the contribution of N-dealkylation to overall clearance .

In Silico Model Validation and Computational Probes

With its precisely defined computed descriptors—XLogP3 = 0.1, TPSA = 44.1 Ų, HBD = 0, HBA = 2, rotatable bonds = 0—the compound serves as a well-characterized test case for validating in silico ADME prediction models [1]. Its intermediate lipophilicity and absence of conformational flexibility make it a discriminative probe for assessing the accuracy of logP, solubility, and permeability algorithms against structurally similar comparator sets .

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